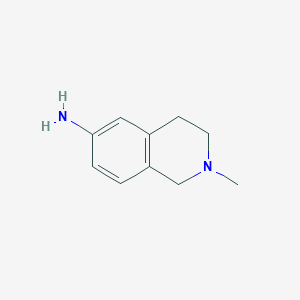

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine

Descripción general

Descripción

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core structure with a methyl group at the second position and an amine group at the sixth position. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine can be synthesized through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . This method typically requires the use of a base such as sodium carbonate and a solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar N-alkylation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine undergoes various chemical reactions, including:

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide are commonly used reagents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitrones, reduced tetrahydroisoquinoline derivatives, and various substituted amines.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Research indicates that 2-Methyl-THIQ exhibits significant neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It has been shown to interact with neurotransmitter systems in the brain, particularly:

- Dopamine Receptors : Inhibition of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), leading to increased levels of dopamine and norepinephrine.

- Antioxidant Activity : The compound demonstrates potential in combating oxidative stress, which is critical in neurodegenerative conditions.

A notable study revealed that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, effectively reversed diabetic neuropathic pain in mice by restoring altered neurotransmitter levels . This suggests that 2-Methyl-THIQ may have similar effects due to its structural similarities.

Pharmaceutical Development

The compound serves as a lead structure for developing new drugs targeting various conditions:

- JAK2 Inhibitors : Derivatives of 2-Methyl-THIQ have been explored as selective inhibitors for Janus kinase 2 (JAK2), which plays a role in hematopoiesis and immune function.

- Neurodegenerative Disorders : Its potential as a treatment for diseases like Parkinson's has been highlighted due to its ability to modulate neurotransmitter systems.

Neuroprotective Mechanisms

A study focused on the effects of 1MeTIQ on diabetic neuropathic pain demonstrated its ability to restore serotonin and dopamine levels in brain regions affected by diabetes. The results indicated that acute administration could reverse mechanical allodynia and thermal hyperalgesia in mice models . This research underscores the potential therapeutic implications for managing neuropathic pain through modulation of neurotransmitter systems.

Synthesis of Derivatives

Research has documented various derivatives of 2-Methyl-THIQ with enhanced biological activity. For instance, N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amines were synthesized and evaluated for their JAK2 inhibitory activity . These derivatives exhibit promising pharmacological profiles that could lead to novel treatments for conditions associated with JAK2 dysregulation.

Mecanismo De Acción

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with various molecular targets and pathways. For instance, it can interact with dopamine receptors and inhibit enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), leading to increased levels of neurotransmitters in the brain . This mechanism is particularly relevant in the context of neuroprotective and neurotherapeutic applications.

Comparación Con Compuestos Similares

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine can be compared with other tetrahydroisoquinoline derivatives:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to antagonize neurotoxic effects.

6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Used in pharmaceutical research and development.

1,2,3,4-Tetrahydroisoquinoline: A parent compound with diverse biological activities and synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine (MTHIQ) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on various research findings.

MTHIQ exhibits significant interactions with various biological targets. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters. This inhibition can lead to increased levels of monoamines in the brain, which is associated with several neurological effects, including potential antidepressant and neuroprotective properties.

Cellular Effects

The compound influences cellular functions by modulating signaling pathways and gene expression. Research indicates that MTHIQ can affect cell proliferation and apoptosis by altering specific signaling cascades. For example, at low doses, MTHIQ has demonstrated neuroprotective effects and enhanced cognitive function in animal models .

Table 1: Summary of Cellular Effects of MTHIQ

| Effect | Description |

|---|---|

| Neuroprotection | Inhibits MAO activity, increasing monoamines |

| Cell Proliferation | Modulates signaling pathways affecting growth |

| Apoptosis Regulation | Alters gene expression related to cell survival |

Molecular Mechanisms

At the molecular level, MTHIQ binds to specific enzymes and receptors, modifying their activities. The interaction with MAO is particularly significant as it leads to increased neurotransmitter availability. Additionally, studies have indicated that MTHIQ may influence histone deacetylase (HDAC) activity, which plays a role in epigenetic regulation and has implications for cancer therapy .

Research Findings and Case Studies

Recent studies have highlighted the potential of MTHIQ derivatives in treating various diseases:

- Antiviral Activity : A study found that certain tetrahydroisoquinoline derivatives effectively suppressed SARS-CoV-2 replication in vitro. One compound showed higher antiviral activity than traditional treatments in human lung cell lines .

- JAK2 Inhibition : Derivatives of MTHIQ have been identified as selective inhibitors of the JAK2 kinase, which is implicated in myeloproliferative neoplasms. One compound demonstrated an IC50 value of 5 nM against JAK2, indicating strong inhibitory potential .

- Neuroprotective Effects : In models of neurodegenerative diseases, MTHIQ has shown promise by protecting neuronal cells from oxidative stress and modulating amyloid precursor protein processing .

Table 2: Summary of Research Findings on MTHIQ

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Suppressed SARS-CoV-2 replication |

| JAK2 Inhibition | Selective inhibition with IC50 = 5 nM |

| Neuroprotection | Reduced oxidative stress in neuronal cells |

Propiedades

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHRVVMNFQGSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613867 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14097-37-1 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.